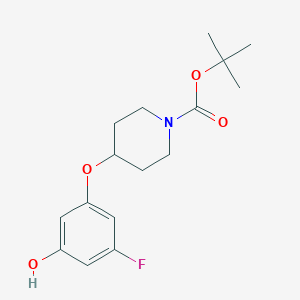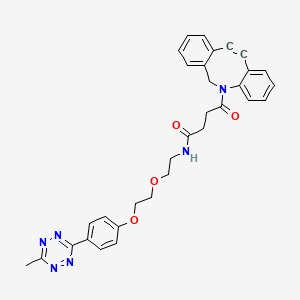
Methyltetrazine-PEG2-DBCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-PEG2-DBCO is a versatile bioconjugation reagent featuring two unique functional groups: methyltetrazine and dibenzocyclooctyne. Methyltetrazine is a highly reactive moiety for click chemistry, while dibenzocyclooctyne is an azide-reactive cyclooctyne. The presence of the polyethylene glycol (PEG2) linker enhances solubility and reduces steric hindrance, making it an ideal choice for conjugating biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG2-DBCO is synthesized through a series of chemical reactions involving the coupling of methyltetrazine and dibenzocyclooctyne with a PEG2 linker. The synthesis typically involves the following steps:
Activation of Methyltetrazine: Methyltetrazine is activated using a suitable reagent to form a reactive intermediate.
Coupling with PEG2: The activated methyltetrazine is then coupled with a PEG2 linker under controlled conditions to form methyltetrazine-PEG2.
Introduction of Dibenzocyclooctyne: Finally, dibenzocyclooctyne is introduced to the methyltetrazine-PEG2 intermediate to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
Methyltetrazine-PEG2-DBCO undergoes several types of chemical reactions, including:
Click Chemistry Reactions: Methyltetrazine reacts with trans-cyclooctene (TCO) through an inverse electron demand Diels-Alder reaction, forming a stable covalent bond
Copper-Free Click Chemistry: Dibenzocyclooctyne reacts with azides to form stable triazole rings without the need for copper catalysts
Common Reagents and Conditions
Methyltetrazine Reactions: Typically involve TCO as the reactant under mild conditions.
Dibenzocyclooctyne Reactions: Involve azides under copper-free conditions, making the reactions biocompatible
Major Products Formed
Tetrazine-TCO Adducts: Formed from the reaction of methyltetrazine with TCO.
Triazole Rings: Formed from the reaction of dibenzocyclooctyne with azides
科学的研究の応用
Methyltetrazine-PEG2-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and modification of biomolecules, such as proteins and peptides, for imaging and tracking studies
Medicine: Utilized in drug delivery systems and the development of targeted therapeutics
Industry: Applied in the production of advanced materials and nanotechnology
作用機序
Methyltetrazine-PEG2-DBCO exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine moiety reacts with TCO to form stable covalent bonds, while the dibenzocyclooctyne moiety reacts with azides to form triazole rings. These reactions are highly specific and occur under mild conditions, making them suitable for biological applications .
類似化合物との比較
Similar Compounds
Methyltetrazine-PEG4-DBCO: Similar to methyltetrazine-PEG2-DBCO but with a longer PEG linker, providing increased solubility and reduced steric hindrance.
Methyltetrazine-PEG2-NHS: Features an NHS ester group instead of dibenzocyclooctyne, used for amine-reactive conjugation
Uniqueness
This compound is unique due to its combination of methyltetrazine and dibenzocyclooctyne functional groups, allowing for dual click chemistry reactions. The PEG2 linker enhances solubility and reduces steric hindrance, making it an ideal choice for bioconjugation applications .
特性
分子式 |
C32H30N6O4 |
|---|---|
分子量 |
562.6 g/mol |
IUPAC名 |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C32H30N6O4/c1-23-34-36-32(37-35-23)26-12-14-28(15-13-26)42-21-20-41-19-18-33-30(39)16-17-31(40)38-22-27-8-3-2-6-24(27)10-11-25-7-4-5-9-29(25)38/h2-9,12-15H,16-22H2,1H3,(H,33,39) |
InChIキー |
LJLWQUVWXUTVLI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



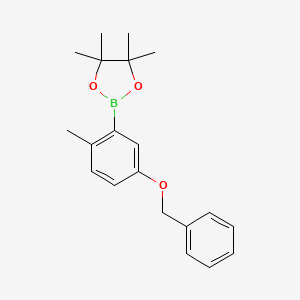

![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
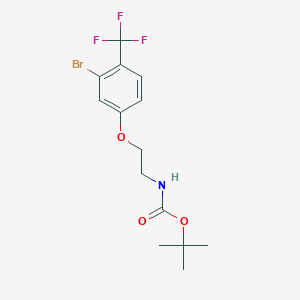
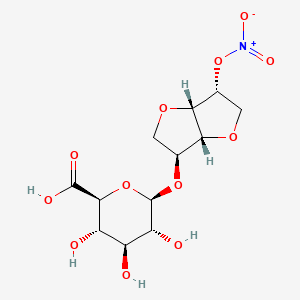


![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B13724137.png)
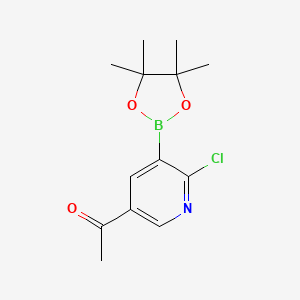
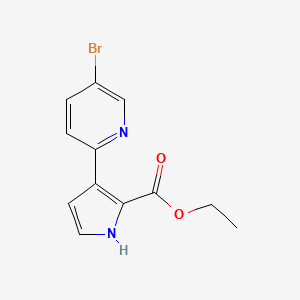
![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)
